molecular formula C13H15F2NO2 B14769277 4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one

4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one

Cat. No.: B14769277
M. Wt: 255.26 g/mol
InChI Key: KBADUWFVVSPVSM-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one is a synthetic organic compound characterized by a piperidine ring substituted with benzyloxy and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium or copper complexes to facilitate the transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions: 4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the carbonyl group can produce piperidinol derivatives .

Scientific Research Applications

4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one involves its interaction with specific molecular targets and pathways. The benzyloxy and difluoromethyl groups can modulate the compound’s binding affinity to enzymes or receptors, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-[(Benzyloxy)methyl]-3,3-difluoropiperidine
  • 4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-1-yl-2,2,2-trifluoroethan-1-one

Uniqueness: 4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

3,3-difluoro-4-(phenylmethoxymethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c14-13(15)11(6-7-16-12(13)17)9-18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBADUWFVVSPVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(C1COCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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